Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine
CAS No.: 1525495-48-0
Cat. No.: VC2734272
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1525495-48-0 |
|---|---|
| Molecular Formula | C11H14N2O2 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | N-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine |
| Standard InChI | InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3 |
| Standard InChI Key | TXKFJDUXJFEDEN-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2 |
| Canonical SMILES | CC1=C(C=C(C=C1)[N+](=O)[O-])CNC2CC2 |
Introduction
Chemical Identity and Basic Properties
Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine is a nitrogen-containing organic compound characterized by its cyclopropyl and nitrobenzyl structural motifs. The compound features a secondary amine where a cyclopropyl group and a 2-methyl-5-nitrobenzyl group are attached to the nitrogen atom.
Identification Parameters
The compound is precisely identified through various chemical identifiers as presented in Table 1.
Table 1: Chemical Identity Parameters of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine
| Parameter | Value |
|---|---|
| CAS Number | 1525495-48-0 |
| IUPAC Name | N-[(2-methyl-5-nitrophenyl)methyl]cyclopropanamine |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| PubChem CID | 82671969 |
| InChI | InChI=1S/C11H14N2O2/c1-8-2-5-11(13(14)15)6-9(8)7-12-10-3-4-10/h2,5-6,10,12H,3-4,7H2,1H3 |
| SMILES | CC1=C(C=C(C=C1)N+[O-])CNC2CC2 |
Structural Characteristics
The molecular structure of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine comprises three key components:
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A cyclopropyl group (three-membered carbon ring)
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A nitrobenzyl group with a methyl substituent at position 2
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A secondary amine (-NH-) connecting these two moieties
Applications and Research Significance
Synthetic Building Block
Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine serves as a valuable building block in organic synthesis. The presence of the cyclopropyl group, which is strained and highly reactive, enables various ring-opening reactions leading to functionalized products. Similarly, the nitro group can be reduced to an amine, offering further derivatization possibilities .
Chemical Probe Development
The unique structural features of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine make it potentially useful as a chemical probe for studying biological systems. The nitro group can serve as a photolabile protecting group or as a site for further functionalization with fluorescent tags or affinity labels.
Reactivity and Chemical Transformations
Nitro Group Reactions
The nitro group in Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine can undergo various transformations:
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Reduction to amine using catalytic hydrogenation (H₂/Pd-C), iron/acid, or tin(II) chloride
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Conversion to nitroso compounds
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Participation in nucleophilic aromatic substitution reactions
Cyclopropyl Group Transformations
The cyclopropyl moiety can participate in:
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Ring-opening reactions with electrophiles or nucleophiles
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Radical-mediated transformations
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Strain-release driven conversions to larger rings or acyclic compounds
These transformations make Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine a versatile intermediate in complex molecule synthesis .
Analytical Methods for Characterization
Spectroscopic Analysis
Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the cyclopropyl protons (typically 0.2-1.0 ppm), the methyl group (approximately 2.2-2.5 ppm), the benzylic methylene protons (4.0-4.5 ppm), and aromatic protons (7.0-8.5 ppm)
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¹³C NMR would display signals for the cyclopropyl carbons (typically 5-10 ppm), methyl carbon (around 20 ppm), benzylic carbon (around 50-55 ppm), and aromatic carbons (120-150 ppm)
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Infrared (IR) Spectroscopy would show characteristic bands for:
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N-H stretching (3300-3500 cm⁻¹)
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Aromatic C-H stretching (3000-3100 cm⁻¹)
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Aliphatic C-H stretching (2800-3000 cm⁻¹)
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NO₂ asymmetric and symmetric stretching (1500-1550 cm⁻¹ and 1300-1370 cm⁻¹)
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Mass Spectrometry would typically show:
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Molecular ion peak at m/z 206
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Fragment ions corresponding to the loss of the cyclopropyl group and other characteristic fragmentation patterns
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Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for purity assessment and quantification. Typical HPLC conditions might involve:
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Column: C18 reverse phase
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Mobile phase: Acetonitrile/water with 0.1% formic acid
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Detection: UV at 254 nm and 280 nm
Future Research Directions
Synthetic Applications
Future research could explore the utility of Cyclopropyl-(2-methyl-5-nitrobenzyl)-amine in:
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Developing novel heterocyclic scaffolds through cyclopropyl ring-opening/cyclization cascades
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Creating functionalized building blocks for diversity-oriented synthesis
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Serving as a precursor for novel nitrogen-containing compounds
Biological Evaluation
Investigating the biological properties of this compound and its derivatives could reveal:
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Potential enzyme inhibitory activities
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Antimicrobial or antifungal properties
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Interactions with specific biological targets
Material Science Applications
The unique structural features could be exploited in:
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Development of functional materials with specific electronic or optical properties
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Creation of polymers with nitro-functionalized pendant groups
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Design of molecular switches or sensors based on the nitro group reactivity
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